4-(Chloromethyl)-2-(naphthalen-2-yl)pyridine
Overview
Description
4-(Chloromethyl)-2-(naphthalen-2-yl)pyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a chloromethyl group at the 4-position and a naphthyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(naphthalen-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-naphthylamine and 4-chloromethylpyridine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Procedure: The 2-naphthylamine is reacted with 4-chloromethylpyridine under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve a more sustainable and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(naphthalen-2-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include naphthylpyridine oxides.
Reduction: Products include reduced forms of the naphthyl and pyridine rings.
Scientific Research Applications
4-(Chloromethyl)-2-(naphthalen-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(naphthalen-2-yl)pyridine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the naphthyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-2-(naphthalen-2-yl)pyridine: Similar structure but with a bromine atom instead of chlorine.
4-(Methyl)-2-(naphthalen-2-yl)pyridine: Lacks the halogen atom, affecting its reactivity.
2-(Naphthalen-2-yl)pyridine: Lacks the chloromethyl group, resulting in different chemical properties.
Uniqueness
4-(Chloromethyl)-2-(naphthalen-2-yl)pyridine is unique due to the presence of both the chloromethyl and naphthyl groups, which confer distinct reactivity and interaction profiles. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(chloromethyl)-2-naphthalen-2-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c17-11-12-7-8-18-16(9-12)15-6-5-13-3-1-2-4-14(13)10-15/h1-10H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYSRANMRXAHCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=CC(=C3)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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